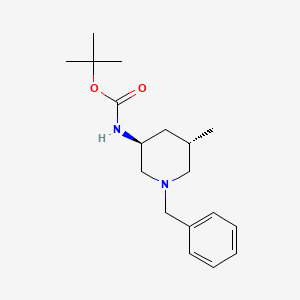
N-prop-2-enylhex-5-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-enylhex-5-en-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group and a pent-4-enyl chain attached to an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enylhex-5-en-2-amine typically involves the reaction of allyl bromide with 1-methyl-pent-4-enyl-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-prop-2-enylhex-5-en-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where the allyl or pent-4-enyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines or other reduced compounds.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
N-prop-2-enylhex-5-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-prop-2-enylhex-5-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester
- Methyl-pent-4-enyl-carbamonitrile
Uniqueness
N-prop-2-enylhex-5-en-2-amine is unique due to its specific combination of an allyl group and a pent-4-enyl chain attached to an amine functional group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N-prop-2-enylhex-5-en-2-amine |
InChI |
InChI=1S/C9H17N/c1-4-6-7-9(3)10-8-5-2/h4-5,9-10H,1-2,6-8H2,3H3 |
Clave InChI |
BJXAXBQJGQUEIP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)NCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Thiazol-2-yl)methylthio]ethylamine](/img/structure/B8769005.png)






![1-[(4-nitrophenyl)methyl]triazole](/img/structure/B8769050.png)






